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Compound of Interest

Compound Name: Vilaprisan

Cat. No.: B611686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of oral Vilaprisan, a selective progesterone receptor modulator (SPRM). The

information is compiled from various clinical studies and is intended to be a valuable resource

for professionals in the field of drug development and research.

Executive Summary
Vilaprisan is characterized by rapid absorption and dose-proportional exposure following oral

administration.[1][2] It has an almost complete bioavailability of approximately 60%.[3][4][5] The

drug is predominantly metabolized in the liver, primarily through oxidation by cytochrome P450

3A4 (CYP3A4) and to a lesser extent, reduction by aldoketoreductases (AKRs). Excretion

occurs mainly through the feces. Co-administration with strong CYP3A4 inhibitors, such as

itraconazole, can significantly increase Vilaprisan exposure, highlighting the importance of

considering potential drug-drug interactions. Food intake has a minimal effect on its

bioavailability.

Pharmacokinetic Profile
The pharmacokinetic properties of Vilaprisan have been evaluated in healthy postmenopausal

women and are summarized below.
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Following a single oral dose, Vilaprisan is rapidly absorbed, with maximum plasma

concentrations (Cmax) typically reached between 1 to 2 hours. The exposure to Vilaprisan, as

measured by the area under the plasma concentration-time curve (AUC), increases in a dose-

proportional manner.

Table 1: Single-Dose Pharmacokinetic Parameters of Vilaprisan

Dose Cmax (µg/L) AUC (µg·h/L) Tmax (h) t1/2 (h)

1 mg 3.74 58.5 1-2 31-38

5 mg - 249 1-3 -

15 mg - 788 1-3 -

30 mg 68.6 1590 1-2 31-38

Data sourced from multiple studies in healthy postmenopausal women.

Multiple-Dose Pharmacokinetics
With daily dosing, Vilaprisan accumulates in the body, which is consistent with its long terminal

half-life. Steady-state concentrations are generally achieved after repeated administration.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Vilaprisan

Dose Cmax,md (µg/L)
AUC(0-24),md
(µg·h/L)

Accumulation
Ratio (AUC(0-
24)md/AUC(0-
24)sd)

1 mg/day 8 76 1.9 - 3.2

5 mg/day 31 311 1.9 - 3.2

Data from studies in healthy postmenopausal women.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/product/b611686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The absolute oral bioavailability of Vilaprisan is approximately 60%. A study investigating the

effect of food on Vilaprisan's pharmacokinetics revealed that its bioavailability is not

significantly affected by food intake. While a high-fat, high-calorie meal slightly increased the

mean exposure (AUC) by about 20% and slightly decreased the rate of absorption (lower Cmax

and prolonged Tmax), these changes are not considered clinically significant. Therefore,

Vilaprisan can be administered with or without food.

Table 3: Effect of Food on Vilaprisan Pharmacokinetics (2 mg single dose)

Condition
AUC Ratio
(Fed/Fasting) [90%
CI]

Cmax Ratio
(Fed/Fasting) [90%
CI]

Tmax (h)

High-Fat Meal 1.21 [1.14 - 1.28] 0.879 [0.756 - 1.02] ~4

Moderate-Fat Meal 1.18 [1.11 - 1.25] 0.894 [0.769 - 1.04] ~4

Fasting - - 1.5

**

Metabolism and Excretion
Vilaprisan is extensively metabolized in the liver. The primary metabolic pathways are

oxidation, predominantly mediated by CYP3A4, and reduction of the 3-keto moiety by

aldoketoreductases. Unchanged Vilaprisan is the major component in plasma, with no

metabolites exceeding 10% of the total drug-related exposure.

Excretion of Vilaprisan and its metabolites occurs primarily through the feces (approximately

74%), with a smaller portion eliminated in the urine (around 13%). Less than 2% of the

administered dose is excreted as unchanged drug.

Table 4: Excretion of [14C]-labeled Vilaprisan (5 mg single oral dose)
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Excretion Route Percentage of Administered Dose

Feces 73.5 ± 3.70%

Urine 13.1 ± 1.71%

Total Recovery 86.6 ± 2.81%

**

Drug-Drug Interactions
Given that CYP3A4 is the major enzyme responsible for Vilaprisan's metabolism, there is a

potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.

A clinical study demonstrated that co-administration of Vilaprisan with the strong CYP3A4

inhibitor itraconazole resulted in a 6.2-fold increase in Vilaprisan exposure (AUC). Therefore,

concomitant use of Vilaprisan with strong CYP3A4 inhibitors is not recommended. Conversely,

co-administration with strong CYP3A4 inducers would be expected to decrease Vilaprisan
exposure, potentially reducing its efficacy.

In vitro studies have shown that Vilaprisan does not have a significant inhibitory effect on

major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a

low risk of Vilaprisan acting as a perpetrator of drug-drug interactions.

Experimental Protocols
Mass Balance and Excretion Study

Study Design: A single-center, open-label, non-randomized study.

Subjects: Six healthy postmenopausal women.

Dosing: A single oral dose of 5 mg of [14C]-labeled Vilaprisan.

Sample Collection: Plasma, urine, and feces were collected for an extended period to

determine the routes and extent of excretion of radioactivity.
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Analytical Methods: Total radioactivity was measured in all samples. Plasma samples were

also analyzed for unchanged Vilaprisan and its metabolites.

Drug-Drug Interaction Study with Itraconazole
Study Design: An open-label, two-period, sequential study.

Subjects: Fourteen healthy postmenopausal women.

Dosing:

Period 1: A single oral dose of 4 mg Vilaprisan.

Period 2: Repeated oral administration of 200 mg itraconazole once daily, with a single 4

mg oral dose of Vilaprisan co-administered on a specified day.

Sample Collection: Serial blood samples were collected after each Vilaprisan dose to

determine its pharmacokinetic profile.

Analytical Methods: Plasma concentrations of Vilaprisan were measured using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Food Effect Study
Study Design: An open-label, randomized, three-period crossover study.

Subjects: Twelve healthy postmenopausal women.

Dosing: A single oral dose of 2 mg Vilaprisan administered under three different conditions:

Fasting.

After a high-fat, high-calorie meal.

After a moderate-fat, moderate-calorie meal.

Sample Collection: Serial blood samples were collected to determine the pharmacokinetic

profile of Vilaprisan under each condition.
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Analytical Methods: Plasma concentrations of Vilaprisan were measured using a validated

LC-MS/MS method.

Visualizations
Metabolic Pathway of Vilaprisan
The following diagram illustrates the main metabolic pathways of Vilaprisan in humans.
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Caption: Main metabolic pathways of Vilaprisan.

Experimental Workflow of the Food Effect Study
This diagram outlines the design of the clinical study investigating the effect of food on

Vilaprisan's pharmacokinetics.
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Caption: Workflow of the food effect study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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